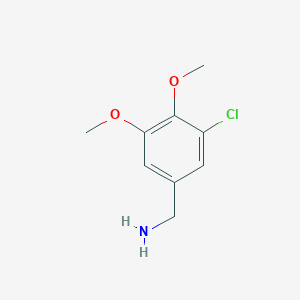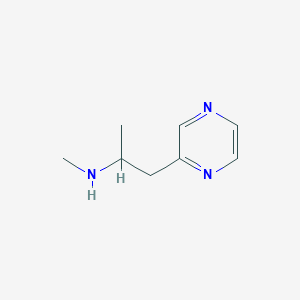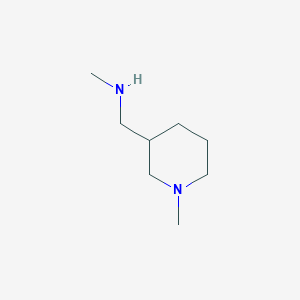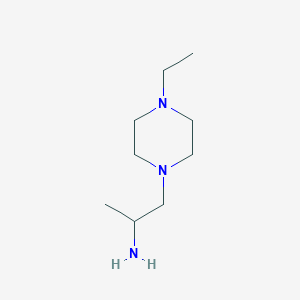
2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-1H-benzimidazole-4-carboxylic acid (4-NPB) is a synthetic organic compound used in scientific research. It is a member of the benzimidazole family of compounds, which are known for their ability to act as ligands in coordination chemistry. 4-NPB has been widely studied due to its potential applications in drug discovery, medical imaging, and biotechnology. It is also used as a building block in the synthesis of other compounds. This review paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-NPB.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Potential
2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid and its derivatives have been extensively studied for their potential in anticancer therapy. A novel method for the synthesis of these derivatives, which exhibit potent antileukemic activity, has been developed using microwave-assisted protocol. This method significantly reduces reaction time and improves yield, showing promise for rapid development of new anticancer drugs (Jagadeesha et al., 2023).
Antimycobacterial Applications
Research has demonstrated the effectiveness of certain benzimidazole derivatives in combating Mycobacterium tuberculosis. Specifically, eco-friendly synthesis routes have been explored, resulting in compounds that exhibit significant antimycobacterial activity (Warekar et al., 2016).
Potential in Treating Hypertension
Several studies have investigated the use of benzimidazole derivatives as antihypertensive agents. These studies focus on the synthesis and evaluation of compounds that can potentially inhibit angiotensin II receptors, a key target in managing hypertension (Sharma et al., 2010).
Analgesic and Antispasmodic Activities
Benzimidazole 5-carboxylic acid derivatives, including 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid, have shown promising analgesic and antispasmodic activities. These compounds have been found to be effective in certain pain relief tests, demonstrating their potential in pain management (Aydin et al., 2003).
Cholinesterase Inhibitor Synthesis
Benzimidazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These inhibitors play a crucial role in treating diseases such as Alzheimer's, making this area of research significant (Yoon et al., 2013).
Eco-Friendly Synthesis and Antimicrobial Evaluation
Research into the eco-friendly synthesis of benzimidazole derivatives has led to the discovery of compounds with potent antibacterial properties. These studies contribute to the development of new, sustainable methods for producing effective antimicrobial agents (Pham et al., 2022).
Antimicrobial and Anticancer Scaffold Development
Benzimidazole derivatives have been designed and synthesized as new scaffolds for antimicrobial and anticancer agents. This research has led to the identification of compounds with significant activity against various bacterial strains and cancer cells, showcasing the versatility of benzimidazole derivatives in medicinal chemistry (Sharma et al., 2010).
Antifungal and Antibacterial Activity
The synthesis of benzimidazole libraries has revealed compounds with notable antifungal and antibacterial activities. This research opens pathways for the development of new treatments for infections caused by resistant strains of bacteria and fungi (Hosamani et al., 2009).
Mecanismo De Acción
Mode of Action
It’s known that the nitro group in the compound can participate in various reactions, including reduction and nucleophilic substitution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid . .
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-14(19)10-2-1-3-11-12(10)16-13(15-11)8-4-6-9(7-5-8)17(20)21/h1-7H,(H,15,16)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOIUABBTFOUKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587718 |
Source


|
| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904817-17-0 |
Source


|
| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Methylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1367778.png)






![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B1367807.png)




